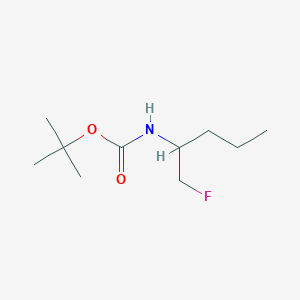
(R)-N-Boc-1-fluoro-2-pentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-Boc-1-fluoro-2-pentanamine is an organic compound that features a fluorine atom attached to a pentanamine backbone, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-1-fluoro-2-pentanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-fluoro-2-pentanamine.
Protection of the Amine Group: The amine group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-N-Boc-1-fluoro-2-pentanamine may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-Boc-1-fluoro-2-pentanamine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while substitution reactions yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
®-N-Boc-1-fluoro-2-pentanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein labeling.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-N-Boc-1-fluoro-2-pentanamine involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-N-Boc-1-chloro-2-pentanamine: Similar structure but with a chlorine atom instead of fluorine.
®-N-Boc-1-bromo-2-pentanamine: Similar structure but with a bromine atom instead of fluorine.
®-N-Boc-1-iodo-2-pentanamine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
®-N-Boc-1-fluoro-2-pentanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions, making it valuable in various applications.
This detailed article provides a comprehensive overview of ®-N-Boc-1-fluoro-2-pentanamine, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H20FNO2 |
|---|---|
Molekulargewicht |
205.27 g/mol |
IUPAC-Name |
tert-butyl N-(1-fluoropentan-2-yl)carbamate |
InChI |
InChI=1S/C10H20FNO2/c1-5-6-8(7-11)12-9(13)14-10(2,3)4/h8H,5-7H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
JITOTISNDOCDOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CF)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


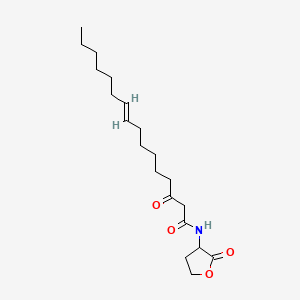
![Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12289283.png)



![[1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12289295.png)

![1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione](/img/structure/B12289297.png)
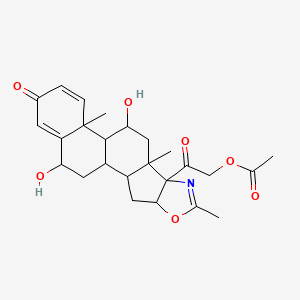
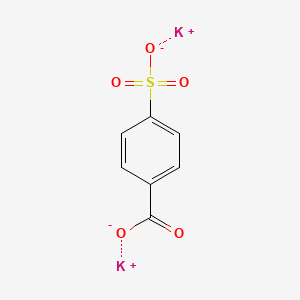
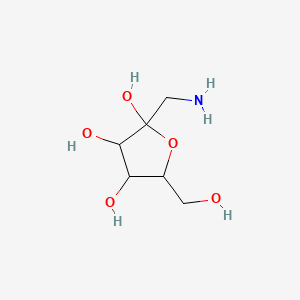
![2-[1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile;hydrobromide](/img/structure/B12289324.png)

![[4-[(3-Propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate](/img/structure/B12289337.png)
